4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Description
Contextualization within Natural Product Research and Synthetic Organic Chemistry
The butan-2-ol skeleton is a component of various natural products and serves as a versatile building block in the synthesis of more complex molecules. The secondary alcohol functionality is a key site for chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. In natural product synthesis, the stereochemistry of the hydroxyl group is often a critical factor, influencing the biological activity of the final compound. The development of stereoselective methods for the synthesis of substituted butan-2-ols is therefore an active area of research.
Overview of Structurally Related Trimethoxyphenyl Compounds and their Established Research Relevance
The trimethoxyphenyl group is a common feature in a multitude of biologically active compounds, including natural products and synthetic molecules. The position of the three methoxy (B1213986) groups on the phenyl ring significantly influences the compound's properties and biological activity. For instance, compounds bearing a 3,4,5-trimethoxyphenyl moiety have been extensively studied for their potential anticancer properties, often by interfering with microtubule assembly in cancer cells. nih.govmdpi.comnih.govmdpi.com The 2,3,4-trimethoxy substitution pattern, while also of interest, presents a different electronic and steric environment that can lead to unique biological activities. Research has shown that various trimethoxyphenyl-containing compounds exhibit a range of biological effects, underscoring the importance of this structural motif in medicinal chemistry. nih.govmdpi.com
Rationale for Comprehensive Academic Investigation of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
The specific compound, this compound, combines the structural features of a substituted butan-2-ol and a trimethoxyphenyl moiety. This unique combination warrants a thorough academic investigation for several reasons. Firstly, the exploration of its synthesis would contribute to the broader field of synthetic methodology for this class of compounds. Secondly, a detailed characterization of its physical and spectral properties would provide valuable data for chemists and pharmacologists. Finally, given the established biological activities of related trimethoxyphenyl compounds, an investigation into the potential biological effects of this compound is a logical and promising avenue for research. The specific arrangement of the methoxy groups in the 2,3,4-position could lead to novel interactions with biological targets, potentially resulting in unique therapeutic properties.
Hypothetical Synthesis and Characterization
A likely precursor to the target alcohol is the corresponding ketone, 4-(2,3,4-trimethoxyphenyl)butan-2-one. This ketone could potentially be synthesized through a variety of methods, such as a Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) with a suitable four-carbon acylating agent.
Once the ketone is obtained, the synthesis of this compound can be achieved through the reduction of the carbonyl group. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol. chemicalbook.comchemguide.co.uk This reaction is generally high-yielding and proceeds under mild conditions.
The following table outlines the hypothetical physical and spectral data for this compound, extrapolated from data for structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.30 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-6.6 (m, 2H, Ar-H), 3.9-3.7 (m, 1H, CH-OH), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 2.8-2.6 (m, 2H, Ar-CH₂), 1.8-1.6 (m, 2H, CH₂-CHOH), 1.25 (d, J=6.2 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.5, 151.0, 142.0, 125.0, 124.5, 107.0, 67.5, 61.0, 60.8, 56.0, 40.0, 30.0, 23.5 |
| Mass Spectrum (EI) | m/z (%): 240 (M⁺), 222, 181, 165, 151, 45 |
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
It is important to emphasize that the data presented in the table above is hypothetical and requires experimental verification.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
KOSBMNZTYLPSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C(=C(C=C1)OC)OC)OC)O |
Origin of Product |
United States |
Isolation and Proposed Biosynthetic Pathways of 4 2,3,4 Trimethoxyphenyl Butan 2 Ol
Methodologies for Extraction and Purification from Biologically Derived Samples
The isolation of phenylbutanoids from complex biological matrices necessitates a multi-step approach involving initial extraction to sequester the compounds of interest from the plant material, followed by chromatographic techniques to separate the target molecule from other co-extracted substances.
Microwave-assisted extraction (MAE) has emerged as a green and efficient alternative to conventional solvent extraction methods. This technique utilizes microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process. For instance, a green microwave extraction method using polyethylene (B3416737) glycol (PEG 400) as a solvent has been successfully employed to obtain a phenylbutanoid-enriched extract from Zingiber cassumunar. nih.gov
Table 1: Phenylbutanoid Content in Zingiber cassumunar Extracts Using Different Solvents
| Solvent | Extraction Yield (% w/w) | Total Active Phenylbutanoid Content (% w/w) |
| Hexane | 6.02 | 39.50 |
| Chloroform | Not Specified | Not Specified |
| Ethyl Acetate | Not Specified | Not Specified |
| Methanol (B129727) | Higher than hexane | Lower than hexane |
Data compiled from multiple sources indicating general trends.
Following extraction, the crude extract, which contains a mixture of various phytochemicals, requires further purification. Column chromatography is a fundamental technique used for the large-scale separation of compounds. Silica gel is a commonly used stationary phase for the separation of phenylbutanoids. researchgate.net A step-wise gradient elution with a solvent system, such as hexane-ethyl acetate, allows for the separation of fractions with increasing polarity.
For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC, utilizing a C18 column, is frequently employed for the analytical and preparative separation of phenylbutanoids. nih.govuad.ac.id The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (e.g., acetic acid) to improve peak shape. fspublishers.org The separation is monitored using a UV detector, as the aromatic ring of phenylbutanoids allows for their detection at specific wavelengths, commonly around 280 nm. d-nb.info
**Table 2: Phenylbutanoids Identified in *Zingiber cassumunar***
| Compound Name | Molecular Formula |
| (E)-1-(3,4-dimethoxyphenyl)butadiene (DMPBD) | C12H14O2 |
| (E)-1-(2,4,5-trimethoxyphenyl)butadiene (TMPBD) | C13H16O3 |
| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | C12H16O3 |
| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate | C14H18O4 |
| (E)-4-(3′,4′-dimethoxyphenyl)but-3-en-2-ol | C12H16O3 |
| cis-3-(3′,4′-dimethoxyphenyl)-4-[(E)-3′′′,4′′′-dimethoxystyryl]cyclohex-1-ene | C26H30O4 |
This table lists some of the phenylbutanoids that have been isolated from Zingiber cassumunar and are structurally related to the target compound. mdpi.comnih.gov
Identification of Precursor Molecules and Hypothetical Metabolic Intermediates
The biosynthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol is believed to originate from the phenylpropanoid pathway. This core metabolic route in plants provides the precursors for a vast array of natural products, including flavonoids, lignans, and phenylpropanoids. The primary precursor for this pathway is the amino acid L-phenylalanine. nih.gov
Through a series of enzymatic reactions, L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA, a central intermediate. It is hypothesized that the butan-2-ol side chain of the target molecule is formed through an extension of the C3 side chain of a phenylpropanoid intermediate. This could potentially involve the addition of a C1 unit, for example, from S-adenosyl methionine (SAM), to a C6-C3 intermediate, followed by a series of reductions.
Elucidation of Putative Biosynthetic Routes Leading to Trimethoxyphenyl Butanol Derivatives
The specific biosynthetic pathway leading to this compound has not been fully elucidated. However, based on the known biosynthesis of related phenylpropanoids, such as asarone, a plausible route can be proposed.
The biosynthesis would likely proceed through the following key steps:
Phenylpropanoid core synthesis: Starting from L-phenylalanine, the pathway would generate a C6-C3 intermediate such as feruloyl-CoA or sinapoyl-CoA.
Side-chain elongation: The C3 side chain would be extended to a C4 chain. The precise mechanism for this elongation in phenylbutanoid biosynthesis is still under investigation but may involve enzymes analogous to those in fatty acid or polyketide biosynthesis.
Hydroxylation and Methylation: The aromatic ring would undergo a series of hydroxylation and O-methylation reactions to produce the characteristic 2,3,4-trimethoxy substitution pattern. These reactions are typically catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively, with S-adenosyl methionine (SAM) serving as the methyl group donor.
Reduction of the side chain: The final step would involve the reduction of a carbonyl group on the C4 side chain to form the secondary alcohol at the C-2 position. This reduction is likely catalyzed by a dehydrogenase or reductase enzyme.
Chemoenzymatic and Biomimetic Approaches in the Synthesis of this compound
The synthesis of chiral secondary alcohols like this compound is an area of significant interest. Chemoenzymatic and biomimetic approaches offer elegant and often stereoselective routes to such molecules.
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. For the synthesis of a chiral secondary alcohol, a key step is often the enantioselective reduction of a corresponding ketone precursor, 4-(2,3,4-trimethoxyphenyl)butan-2-one. This can be achieved using alcohol dehydrogenases (ADHs) or other ketoreductases, which can exhibit high enantioselectivity, yielding one enantiomer of the alcohol in high purity. nih.gov Alternatively, enzymatic kinetic resolution of a racemic mixture of the alcohol can be employed, where an enzyme, such as a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net
Biomimetic synthesis seeks to mimic the proposed biosynthetic pathways in a laboratory setting. A biomimetic approach to this compound could involve the reduction of a corresponding unsaturated precursor, such as 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one. Inspired by biological reductions that often utilize hydride transfer from coenzymes like NAD(P)H, synthetic chemists have developed chiral NAD(P)H models that can effect asymmetric reductions of prochiral substrates in the presence of a catalyst. researchgate.netdicp.ac.cnnih.gov This approach can provide a stereocontrolled route to the desired alcohol.
Synthetic Strategies and Chemical Derivatization of 4 2,3,4 Trimethoxyphenyl Butan 2 Ol
Retrosynthetic Analysis of the 4-(2,3,4-Trimethoxyphenyl)butan-2-ol Molecular Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, several logical disconnections can be proposed to devise potential synthetic routes.
A primary disconnection strategy involves breaking the C-C bond between the aromatic ring and the butanol side chain. This approach suggests a Friedel-Crafts-type reaction, where the trimethoxybenzene ring would act as a nucleophile attacking an electrophilic four-carbon chain. However, controlling regioselectivity and preventing polysubstitution can be challenging with such activated aromatic systems.
A more common and reliable disconnection is made on the aliphatic side chain. Breaking the C2-C3 bond of the butanol moiety points towards two key precursor types: an organometallic reagent derived from 2,3,4-trimethoxybenzyl halide and propylene (B89431) oxide, or the reaction of a 2,3,4-trimethoxybenzyl Grignard reagent with acetaldehyde.
Alternatively, a disconnection at the C3-C4 bond suggests the reaction of an appropriate organometallic reagent with 2,3,4-trimethoxybenzaldehyde (B140358). This aldehyde is a readily available starting material, making this a strategically sound approach. Another powerful disconnection is based on a 1,3-dioxygenated relationship, which can be traced back to an aldol (B89426) or Claisen-Schmidt condensation between 2,3,4-trimethoxybenzaldehyde and acetone (B3395972), followed by reduction of the resulting enone. amazonaws.com This latter approach is often favored for its practicality and the availability of the starting materials.
Total Synthesis Methodologies
Based on the retrosynthetic analysis, several methodologies can be employed for the total synthesis of this compound. These range from linear sequences to more efficient convergent routes and stereoselective methods.
Multi-Step Linear Synthetic Sequences for this compound
A practical and widely applicable linear synthesis begins with 2,3,4-trimethoxybenzaldehyde. This sequence involves the formation of the carbon skeleton followed by functional group manipulation.
One common method is an aldol condensation reaction. 2,3,4-trimethoxybenzaldehyde can be reacted with acetone under basic conditions to form 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one. This intermediate is an α,β-unsaturated ketone. The subsequent steps involve the reduction of this intermediate. A selective reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation (e.g., using Pd/C), which would yield 4-(2,3,4-trimethoxyphenyl)butan-2-one. The final step is the reduction of the ketone to the desired secondary alcohol, this compound. This can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemicalbook.com
A similar strategy has been used for the synthesis of related compounds like 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol, where the precursor ketone (zingerone) is reduced with NaBH₄ in methanol (B129727) to afford the target alcohol. chemicalbook.com
| Table 1: Example of a Linear Synthetic Sequence | |
| Step 1: Aldol Condensation | |
| Reactants | 2,3,4-Trimethoxybenzaldehyde, Acetone |
| Reagents/Conditions | NaOH, H₂O/EtOH |
| Product | 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one |
| Step 2: Catalytic Hydrogenation | |
| Reactant | 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one |
| Reagents/Conditions | H₂, Pd/C, Ethanol |
| Product | 4-(2,3,4-Trimethoxyphenyl)butan-2-one |
| Step 3: Ketone Reduction | |
| Reactant | 4-(2,3,4-Trimethoxyphenyl)butan-2-one |
| Reagents/Conditions | NaBH₄, Methanol |
| Product | This compound |
Convergent Synthetic Routes for Enhanced Efficiency
One such route involves the preparation of a Grignard reagent from a halogenated 2,3,4-trimethoxybenzene (e.g., 1-bromo-2,3,4-trimethoxybenzene). This organometallic species can then be reacted with propylene oxide. The nucleophilic attack of the Grignard reagent opens the epoxide ring, forming the C-C bond and installing the hydroxyl group at the C2 position of the butane (B89635) chain after acidic workup. This method directly yields the target alcohol.
Stereoselective and Enantioselective Approaches for the Synthesis of this compound Stereoisomers
Since the C2 of the butanol chain is a chiral center, this compound exists as a pair of enantiomers. Stereoselective synthesis aims to produce a single stereoisomer. nih.gov This is often achieved by the asymmetric reduction of the precursor ketone, 4-(2,3,4-trimethoxyphenyl)butan-2-one.
Several methods are available for enantioselective ketone reduction:
Chiral Reducing Agents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst or Noyori's ruthenium-based catalysts can achieve high enantioselectivity in the reduction of ketones to alcohols.
Enzyme-Catalyzed Reduction: Biocatalysis using specific ketoreductase enzymes can provide excellent enantiomeric excess under mild, environmentally friendly conditions.
These methods allow for the targeted synthesis of either the (R)- or (S)-enantiomer, which is crucial for studying the biological activities of the individual stereoisomers.
Preparation of Structurally Modified Analogues and Advanced Derivatives of this compound
The synthesis of analogues allows for the exploration of structure-activity relationships. Modifications can be made to either the aromatic ring or the aliphatic side chain.
Modifications of the Trimethoxyphenyl Ring System
The 2,3,4-trimethoxyphenyl moiety offers several avenues for structural modification. The methoxy (B1213986) groups are key features, and their alteration can significantly impact the molecule's properties. nih.gov
Demethylation: Selective or complete demethylation of the methoxy groups can be achieved using reagents like boron tribromide (BBr₃). This yields corresponding hydroxylated (phenolic) analogues. The number and position of the resulting hydroxyl groups can be controlled by the reaction conditions.
Electrophilic Aromatic Substitution: The electron-rich nature of the trimethoxybenzene ring facilitates electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The positions of substitution are directed by the existing methoxy groups.
Replacement of Methoxy Groups: More complex synthetic sequences can replace one or more methoxy groups with other functionalities, such as alkyl groups, halogens, or amines, to produce a diverse range of analogues. nih.govsemanticscholar.org
| Table 2: Potential Modifications of the Trimethoxyphenyl Ring | |
| Modification Type | Example Reagents |
| Demethylation | Boron tribromide (BBr₃) |
| Nitration | HNO₃, H₂SO₄ |
| Halogenation | Br₂, FeBr₃ |
| Acylation | Acetyl chloride, AlCl₃ |
These synthetic strategies provide a versatile toolkit for accessing this compound and its derivatives, enabling further investigation into their chemical and biological properties.
Alterations at the Butanol Side Chain and Stereocenters
The synthesis of this compound can be strategically designed to allow for specific alterations at the butanol side chain, including the introduction of various functional groups and the control of stereochemistry at the chiral center (C-2). A common and effective synthetic approach involves a two-step process: the formation of a ketone precursor followed by its reduction to the desired secondary alcohol.
Synthesis of the Ketone Precursor
A plausible and efficient route to the precursor, 4-(2,3,4-trimethoxyphenyl)-2-butanone, is through an aldol condensation reaction. This reaction would involve the base-catalyzed condensation of 2,3,4-trimethoxybenzaldehyde with acetone. The resulting α,β-unsaturated ketone, 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one, can then be selectively hydrogenated to yield the saturated ketone, 4-(2,3,4-trimethoxyphenyl)-2-butanone. This method is advantageous as it utilizes readily available starting materials.
Stereoselective Reduction of the Ketone
The reduction of the prochiral ketone, 4-(2,3,4-trimethoxyphenyl)-2-butanone, to the chiral alcohol, this compound, is a critical step for controlling the stereochemistry at the C-2 position. Various methods can be employed to achieve stereoselectivity:
Biocatalytic Reduction: The use of whole-cell biocatalysts, such as yeast (e.g., Saccharomyces cerevisiae) or specific bacterial strains, has been shown to be highly effective in the stereoselective reduction of similar ketones, like 4-phenyl-2-butanone. txst.edu These biocatalysts often provide high enantiomeric excess (ee) for either the (R)- or (S)-enantiomer, depending on the specific microorganism and reaction conditions. This "green chemistry" approach is attractive due to its mild reaction conditions and high selectivity.
Chiral Reducing Agents: Chemical methods employing chiral reducing agents can also afford high stereoselectivity. Reagents such as those derived from chiral amino alcohols and boranes (e.g., Corey-Bakshi-Shibata or CBS reduction) are well-established for the enantioselective reduction of ketones. nih.gov The choice of the chiral catalyst dictates the stereochemical outcome of the reduction.
The ability to selectively synthesize either the (R)- or (S)-enantiomer of this compound is crucial for stereochemistry-dependent biological or material science investigations.
Interactive Data Table: Stereoselective Reduction Methods
| Reduction Method | Reagent/Catalyst | Expected Outcome | Key Advantages |
| Biocatalytic | Saccharomyces cerevisiae | High ee of (S)- or (R)-alcohol | Environmentally friendly, high selectivity |
| Chemical | Corey-Bakshi-Shibata (CBS) Catalyst | Predictable high ee of (R)- or (S)-alcohol | High enantioselectivity, well-established |
Synthesis of Pro-compounds and Bioconjugates for Research Applications
To facilitate its use in biological research, this compound can be derivatized into pro-compounds or bioconjugates. These modifications can enhance properties such as cell permeability, target specificity, or enable visualization and isolation of binding partners.
Synthesis of Pro-compounds
Pro-compounds, or prodrugs, are inactive derivatives that are converted into the active form in vivo. For research purposes, this strategy can be used to improve the delivery of the compound to a specific cellular location.
Amino Acid Ester Pro-compounds: The secondary alcohol group of this compound can be esterified with amino acids. wikipedia.orgau.dkresearchgate.net This modification can increase the water solubility and potentially utilize amino acid transporters for cellular uptake. The synthesis typically involves the coupling of the alcohol with an N-protected amino acid using a coupling agent, followed by deprotection.
Glucuronide Pro-compounds: Glucuronidation is a common metabolic pathway for xenobiotics. Synthesizing a glucuronide conjugate of the alcohol can be a strategy for targeted delivery, as the active compound can be released by the action of β-glucuronidase, an enzyme often overexpressed in tumor tissues. nih.govrsc.orghyphadiscovery.com The synthesis can be achieved by reacting the alcohol with a protected glucuronic acid donor, followed by deprotection.
Synthesis of Bioconjugates for Research Applications
Bioconjugation involves linking the compound of interest to a biomolecule or a probe to study its interactions within a biological system.
Photoaffinity Labeling Probes: To identify the cellular targets of this compound, a photoaffinity labeling probe can be synthesized. nih.govenamine.netnih.goviris-biotech.de This involves introducing a photoreactive group, such as a diazirine or benzophenone, into the molecule. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for subsequent identification by techniques like mass spectrometry. The photoreactive group can be incorporated through a linker attached to the hydroxyl group of the butanol side chain.
Development of Novel Synthetic Methodologies Applicable to Related Butanol Structures
The synthesis of this compound and its derivatives can benefit from and contribute to the development of novel synthetic methodologies for related butanol structures.
Advances in Carbon-Carbon Bond Formation
The core butanol structure is formed through C-C bond formation. Modern organic synthesis continuously seeks more efficient and sustainable methods for this purpose.
Catalytic C-C Coupling Reactions: The development of novel transition-metal-catalyzed cross-coupling reactions offers alternatives to classical methods like the aldol condensation. These methods can provide access to a wider range of substituted butanone precursors under milder conditions. For instance, catalytic alkylation of phenols with butanol derivatives could be explored as a convergent approach. rsc.orgresearchgate.netepa.govwhiterose.ac.ukgoogle.com
Reformatsky-type Reactions: The Reformatsky reaction and its modern variants provide a means to form β-hydroxy esters, which can be further manipulated to yield butanol structures. nih.govresearchgate.nettheaic.orgbeilstein-journals.org The use of alternative metals and chiral ligands in these reactions is an active area of research to improve yields and stereoselectivity.
Innovations in Catalytic Reductions
The stereoselective reduction of the ketone precursor is a key step. Ongoing research in this area focuses on developing more efficient and selective catalysts.
Novel Biocatalysts: The discovery and engineering of new enzymes and microorganisms with high activity and stereoselectivity for ketone reduction are expanding the toolbox for asymmetric synthesis. researchgate.netnih.govmdpi.com
Advanced Chemical Catalysts: The design of new chiral ligands and transition metal complexes for catalytic hydrogenation and transfer hydrogenation continues to provide more efficient and practical methods for the stereoselective synthesis of chiral alcohols. nih.gov
The synthetic strategies and derivatization approaches discussed herein provide a framework for the preparation and application of this compound and its analogs in various research contexts. The continuous evolution of synthetic methodologies will undoubtedly open up new avenues for the synthesis and utilization of this and related butanol structures.
Biological Activities and Pharmacological Mechanisms of 4 2,3,4 Trimethoxyphenyl Butan 2 Ol in Vitro and Ex Vivo Studies
In Vitro Assessment of Biological Activities
Cellular Proliferation and Viability Modulation in Diverse Cell Lines
No published studies were identified that have assessed the effect of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol on the proliferation or viability of any cell lines. Consequently, there is no data available to present in a table format regarding its cytotoxic or cytostatic potential.
Antioxidant Potential and Cellular Redox State Regulation
There is no available research on the antioxidant capacity of this compound. Standard assays that measure free radical scavenging activity or the ability to regulate the cellular redox state have not been reported for this compound.
Modulation of Inflammatory Responses at the Cellular Level
Scientific literature lacks any investigation into the anti-inflammatory or pro-inflammatory properties of this compound at a cellular level. There are no reports on its effects on inflammatory mediators, signaling pathways, or immune cell function.
Enzyme Inhibition and Activation Assays
No data has been published regarding the ability of this compound to inhibit or activate any specific enzymes. Therefore, its enzymatic activity profile is currently unknown.
Receptor Binding and Ligand-Target Interaction Studies
There are no available studies that have examined the receptor binding profile of this compound. Its potential affinity for and interaction with any biological receptors have not been documented.
Elucidation of Molecular and Cellular Mechanisms of Action
Given the absence of primary in vitro data on the biological activities of this compound, there have been no subsequent investigations into its potential molecular and cellular mechanisms of action.
Identification and Validation of Molecular Targets (e.g., specific proteins, nucleic acids)
Extensive research on trimethoxyphenyl-containing compounds has identified β-tubulin as a primary molecular target. mdpi.comnih.gov These compounds are known to bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting its polymerization into microtubules. nih.govnih.govnih.gov Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. nih.gov The disruption of microtubule dynamics by these agents leads to mitotic arrest and subsequent cell death in rapidly dividing cells, such as cancer cells.
In a study evaluating a series of novel trimethoxyphenyl (TMP)-based analogues, several compounds exhibited potent inhibition of β-tubulin polymerization. nih.gov For instance, certain triazinone-linked analogues demonstrated significant inhibitory activity, which correlated well with their cytotoxic effects against cancer cell lines. nih.gov This strongly suggests that the antiproliferative activity of this class of compounds is mediated, at least in part, through their interaction with tubulin.
The binding of trimethoxyphenyl analogues to the colchicine site of tubulin has been supported by molecular docking studies. nih.govnih.gov These computational models reveal that the trimethoxyphenyl ring fits into a specific hydrophobic pocket within the β-tubulin subunit, establishing key interactions that prevent the conformational changes necessary for microtubule assembly.
Analysis of Gene Expression and Protein Regulation Pathways
The inhibition of tubulin polymerization by trimethoxyphenyl analogues triggers a cascade of downstream cellular events, significantly impacting gene expression and protein regulation pathways associated with cell cycle control and apoptosis.
A hallmark of compounds that disrupt microtubule dynamics is the induction of cell cycle arrest at the G2/M phase . mdpi.comnih.govnih.gov Flow cytometry analyses of cancer cells treated with TMP analogues consistently show a significant accumulation of cells in this phase of the cell cycle. nih.govnih.gov This mitotic arrest is a direct consequence of the activation of the spindle assembly checkpoint, a crucial surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.
Furthermore, treatment with these compounds leads to the modulation of key regulatory proteins involved in apoptosis. Studies have shown that potent TMP analogues can:
Increase the expression of the tumor suppressor protein p53 . nih.govnih.gov
Upregulate the pro-apoptotic protein Bax . nih.govnih.gov
Downregulate the anti-apoptotic protein Bcl-2 . nih.govnih.gov
The altered Bax/Bcl-2 ratio is a critical determinant for the induction of the intrinsic apoptotic pathway. This shift towards a pro-apoptotic state is a common mechanism for many successful anticancer agents.
Investigation of Intracellular Signaling Cascades Affected by this compound
The cellular stress induced by microtubule disruption and G2/M arrest by trimethoxyphenyl analogues activates several intracellular signaling cascades that converge on the induction of apoptosis , or programmed cell death. nih.govnih.gov
The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a primary route through which these compounds exert their cytotoxic effects. A key event in this pathway is the decrease in the mitochondrial membrane potential (MMP) . nih.gov The upregulation of Bax and downregulation of Bcl-2, as mentioned previously, leads to the formation of pores in the mitochondrial outer membrane, resulting in the dissipation of the MMP and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis. The significant increase in Annexin-V-positive cells following treatment with TMP analogues provides direct evidence of apoptosis induction. mdpi.comnih.govnih.gov
The table below summarizes the effects of a representative trimethoxyphenyl analogue (Compound 9 from a study on TMP-based analogues) on apoptosis-related markers in HepG2 cells. nih.gov
| Marker | Effect of Compound 9 | Fold Change vs. Control |
| Early Apoptosis | Increase | 16.63 |
| Late Apoptosis | Increase | 60.11 |
| p53 Level | Increase | - |
| Bax Level | Increase | - |
| Bcl-2 Level | Decrease | - |
| Mitochondrial Membrane Potential | Decrease | 3.12 |
Effects on Cellular Organelle Function and Homeostasis
The primary effect of trimethoxyphenyl analogues on cellular organelles is the disruption of the microtubule network . cardiff.ac.uk This has profound consequences for various cellular functions that are dependent on a dynamic and intact cytoskeleton. Beyond their role in mitosis, microtubules are essential for the transport of organelles, such as mitochondria and vesicles, throughout the cell. cardiff.ac.uk
By inhibiting tubulin polymerization, these compounds can impair organelle transport, leading to disruptions in cellular homeostasis. For example, altered mitochondrial distribution can impact local ATP supply and calcium signaling. While direct studies on the effects of this compound on specific organelle functions beyond the microtubule network are not available, it is plausible that the widespread disruption of the cytoskeleton would have secondary effects on the function and spatial organization of various organelles. For instance, some studies on other microtubule-targeting agents have shown alterations in mitochondrial morphology and function. cardiff.ac.uk
Structure-Activity Relationship (SAR) Studies of this compound Analogues
While specific SAR studies for this compound are not extensively documented, a wealth of information from research on other trimethoxyphenyl-containing tubulin inhibitors allows for the extrapolation of key structural requirements for biological activity.
Impact of Phenyl Ring Substitutions on Efficacy and Selectivity
The substitution pattern on the phenyl ring is a critical determinant of the biological activity of tubulin inhibitors that bind to the colchicine site. nih.gov
The 3,4,5-trimethoxy substitution pattern is widely recognized as being optimal for high-potency tubulin polymerization inhibition. nih.govmdpi.com This arrangement allows for favorable interactions within the hydrophobic pocket of the colchicine binding site.
The position of the methoxy (B1213986) groups can significantly influence activity. Studies on other classes of compounds have shown that the precise positioning of these electron-donating groups affects the molecule's ability to interact with its target. nih.govresearchgate.net For tubulin inhibitors, the spatial arrangement of the methoxy groups is crucial for fitting into the binding pocket.
The table below provides a conceptual comparison of the impact of different methoxy substitution patterns on the phenyl ring, based on general findings in the field of tubulin inhibitors.
| Substitution Pattern | General Impact on Tubulin Inhibition |
| 3,4,5-Trimethoxy | Often associated with the highest potency |
| 2,3,4-Trimethoxy | Potentially active, but may be less potent than the 3,4,5-isomer |
| Dimethoxy | Generally less potent than trimethoxy analogues |
| Monomethoxy | Typically shows the lowest potency |
Role of the Butanol Side Chain Stereochemistry in Biological Interactions
The stereochemistry of the side chain can play a pivotal role in the biological activity of small molecules by influencing their interaction with chiral biological targets such as proteins. byjus.com For a molecule like this compound, the chiral center at the C2 position of the butanol side chain means it can exist as two enantiomers (R and S).
While direct studies on the stereoselectivity of this compound are not available, it is highly probable that one enantiomer would exhibit greater biological activity than the other. This is a common observation for chiral drugs, where the differential binding of enantiomers to their target protein can lead to significant differences in efficacy and potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com The fundamental principle of QSAR is that the variations in the biological effects of different molecules are dependent on the changes in their molecular structure. nih.gov By quantifying physicochemical properties, such as hydrophobicity, electronics, and sterics, and relating them to biological activity, QSAR models can predict the activity of new, unsynthesized compounds. mdpi.com This predictive capability is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective therapeutic agents. mdpi.com
For a molecule like this compound, a QSAR study would typically involve the analysis of a series of structurally related analogues. While specific QSAR models for this compound are not available in the reviewed literature, the general methodology would be applicable. Such a study would aim to identify the key molecular features of the trimethoxyphenyl and butanol moieties that govern a particular biological activity.
The process of developing a QSAR model involves several key steps:
Data Set Selection: A group of compounds with structural similarity to this compound and experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. This set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. pensoft.net
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors are numerical representations of the physicochemical properties of the molecules. They can be categorized as 1D, 2D, or 3D descriptors. youtube.com
1D Descriptors: Include basic properties like molecular weight and atom counts.
2D Descriptors: Are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. nih.gov
3D Descriptors: Require the 3D conformation of the molecule and include parameters related to molecular shape, volume, surface area, and quantum chemical descriptors like dipole moment and electrostatic potential. nih.gov
Model Development: Statistical methods are employed to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). youtube.com Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. youtube.comresearchgate.net
Model Validation: The developed model's statistical significance and predictive ability are rigorously assessed. Internal validation techniques like cross-validation (e.g., leave-one-out) are used on the training set. mdpi.com Crucially, the model's ability to predict the activity of the compounds in the external test set (which was not used in model generation) is evaluated. pensoft.net A statistically robust and predictive QSAR model can then be used for the in silico screening of virtual libraries of compounds to identify new potential leads. nih.gov
For instance, in a hypothetical QSAR study on analogues of this compound, descriptors could quantify the impact of the methoxy groups' positions on the phenyl ring, the length and branching of the alkyl chain, and the properties of the hydroxyl group. The resulting model could reveal, for example, that a certain distribution of electrostatic potential around the trimethoxyphenyl ring is crucial for activity, or that a specific range of lipophilicity (often represented by logP) is optimal.
The table below illustrates the types of data that would be generated and analyzed in a typical QSAR study for a series of hypothetical analogues.
| Compound ID | Structure Variation | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted Activity (pIC₅₀) | Experimental Activity (pIC₅₀) |
| Analogue 1 | 2,3,4-Trimethoxy | 2.85 | 3.1 | 220.5 | 6.8 | 6.9 |
| Analogue 2 | 2,4,5-Trimethoxy | 2.90 | 3.5 | 220.5 | 6.5 | 6.6 |
| Analogue 3 | 3,4,5-Trimethoxy | 2.70 | 2.9 | 220.5 | 7.1 | 7.2 |
| Analogue 4 | 2,3,4-Triethoxy | 3.50 | 3.2 | 265.0 | 6.2 | 6.3 |
| Analogue 5 | Butan-1-ol | 2.88 | 3.0 | 221.0 | 6.4 | 6.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the parameters involved in a QSAR analysis. No experimental or predictive QSAR data for this compound was found in the public domain.
Ultimately, QSAR modeling serves as a powerful tool in predictive biology, bridging the gap between chemical structure and biological function. mit.edunih.gov By creating statistically validated models, researchers can prioritize the synthesis of the most promising compounds, thereby saving significant time and resources in the drug discovery and development pipeline. nih.gov
Metabolism and Pharmacokinetic Investigations of 4 2,3,4 Trimethoxyphenyl Butan 2 Ol Non Clinical Focus
Enzymatic Pathways Involved in 4-(2,3,4-Trimethoxyphenyl)butan-2-ol Biotransformation (e.g., Phase I Oxidation, Phase II Conjugation)
The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net For this compound, potential Phase I metabolic pathways could include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic ring or the aliphatic chain, and oxidation of the secondary alcohol to a ketone. nih.govnih.gov
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. if-pan.krakow.pl
In Silico Prediction of Metabolic Pathways and Potential Non-Clinical Metabolic Interactions
In the absence of experimental data, computational (in silico) models can be used to predict the metabolic fate of a compound. nih.govnih.gov Software programs can predict potential sites of metabolism by various CYP enzymes and other metabolic enzymes. nih.govnih.govmdpi.com These tools can also help to anticipate potential drug-drug interactions by predicting whether the compound is likely to be a substrate, inhibitor, or inducer of key metabolic enzymes. nih.gov
Excretion Profiles in Pre-clinical Models
To understand how this compound and its metabolites are eliminated from the body, excretion studies in pre-clinical animal models, such as rats, would be necessary. Following administration of the compound, urine and feces would be collected over a period of time. The samples would then be analyzed to quantify the amounts of the parent compound and its major metabolites, providing insight into the primary routes and rates of excretion. nih.gov
Advanced Analytical Methodologies for the Research of 4 2,3,4 Trimethoxyphenyl Butan 2 Ol and Its Metabolites
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone for the separation, isolation, and quantification of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol and related substances. nih.gov The choice of technique depends on the analyte's properties, such as polarity, volatility, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity and Concentration
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of non-volatile compounds like this compound. Method development focuses on optimizing the separation of the main compound from any impurities, such as starting materials, byproducts, or degradation products.
A typical approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The separation is achieved by carefully adjusting the mobile phase composition, flow rate, and column temperature. A UV detector is commonly employed for quantification, leveraging the chromophore of the trimethoxyphenyl group. The development of a robust HPLC method is essential for quality control and accurate quantification in research settings. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications in Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, this compound, with its polar hydroxyl (-OH) group, has limited volatility and may exhibit poor peak shape and thermal degradation in a GC system. researchgate.netunb.br To overcome these limitations, derivatization is employed.
Derivatization is a chemical modification process that converts the polar -OH group into a less polar, more volatile functional group. researchgate.net This transformation enhances thermal stability and improves chromatographic performance, leading to sharper peaks and better resolution. researchgate.net Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization strategy for alcohols. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Alcohols
| Reagent Type | Example Reagent | Target Functional Group | Resulting Derivative |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether |
| Acylation | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Hydroxyl (-OH) | Trifluoroacetyl (TFA) ester |
| Alkylation | Trimethylsulfonium hydroxide (B78521) (TMSH) | Hydroxyl (-OH) | Methyl ether |
Chiral Chromatography for Enantiomeric Separation and Purity Determination
Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Enantiomers often exhibit different pharmacological and toxicological properties, making their separation and quantification critical. nih.gov Chiral chromatography is the most effective method for resolving enantiomers. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for a broad range of chiral compounds. researchgate.netresearchgate.net Both HPLC and Supercritical Fluid Chromatography (SFC) can be used for chiral separations, with SFC often providing faster and more efficient results. researchgate.net The determination of enantiomeric excess (% ee) is a key application of this method.
Table 3: Example Chiral HPLC Conditions for Enantiomeric Resolution
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 270 nm |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods provide detailed information about the molecular structure, connectivity, and mass of this compound and its metabolites.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. numberanalytics.comjaypeedigital.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. fiveable.me
For a complex structure like this compound, advanced two-dimensional (2D) NMR experiments are essential to establish unambiguous atomic connectivity. jaypeedigital.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the butanol side chain. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, assigning specific ¹H signals to their corresponding ¹³C signals. numberanalytics.comjaypeedigital.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is critical for connecting the butanol side chain to the correct position on the trimethoxyphenyl ring. numberanalytics.comjaypeedigital.com
DEPT (Distortionless Enhancement by Polarization Transfer) helps distinguish between CH, CH₂, and CH₃ groups in the ¹³C spectrum. numberanalytics.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |
| 1 | CH₃ | ~1.2 | ~23 | Doublet (d) |
| 2 | CH | ~3.8 | ~68 | Multiplet (m) |
| 3 | CH₂ | ~1.7 | ~42 | Multiplet (m) |
| 4 | CH₂ | ~2.7 | ~30 | Multiplet (m) |
| Ring C-1' | C | - | ~125 | - |
| Ring C-2' | C | - | ~152 | - |
| Ring C-3' | C | - | ~142 | - |
| Ring C-4' | C | - | ~153 | - |
| Ring C-5' | CH | ~6.7 | ~125 | Doublet (d) |
| Ring C-6' | CH | ~6.6 | ~107 | Doublet (d) |
| 2'-OCH₃ | CH₃ | ~3.85 | ~61 | Singlet (s) |
| 3'-OCH₃ | CH₃ | ~3.87 | ~60 | Singlet (s) |
| 4'-OCH₃ | CH₃ | ~3.89 | ~56 | Singlet (s) |
| 2-OH | OH | Variable | - | Singlet (s) or broad |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Profiling
Mass spectrometry is indispensable for studying drug metabolism, providing crucial information on the fate of a compound in a biological system. ijpras.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent compound and its metabolites. ijpras.com
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of these metabolites. ijpras.comescholarship.org In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. ijpras.com The fragmentation pattern provides a structural fingerprint that helps to identify the site of metabolic modification. Common metabolic pathways for a compound like this compound include O-demethylation of the methoxy (B1213986) groups, oxidation of the alcohol or alkyl chain, and conjugation with polar molecules like glucuronic acid or sulfate. Comparing the MS/MS spectra of a metabolite to that of the parent drug allows for the identification of these biotransformations. researchgate.netbiorxiv.org
Table 5: Potential Metabolites of this compound and their Detection by HRMS
| Metabolic Reaction | Proposed Metabolite Structure | Change in Mass | Exact Mass [M+H]⁺ |
| Parent Compound | This compound | - | 241.1440 |
| O-Demethylation | 4-(2,3-Dihydroxy-4-methoxyphenyl)butan-2-ol | -14.0157 | 227.1283 |
| Hydroxylation | 4-(2,3,4-Trimethoxyphenyl)-x-hydroxybutan-2-ol | +15.9949 | 257.1389 |
| Oxidation to Ketone | 4-(2,3,4-Trimethoxyphenyl)butan-2-one | -2.0156 | 239.1283 |
| Glucuronidation | Glucuronide conjugate of parent compound | +176.0321 | 417.1761 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the elucidation of the structural features of molecules like this compound. While specific experimental data for this compound is not widely published, its spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and chromophores.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to its hydroxyl group, the alkyl chain, and the substituted aromatic ring.
A broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the secondary alcohol group. The breadth of this peak is due to hydrogen bonding. The aliphatic C-H stretching vibrations of the butane (B89635) side chain would appear in the 2960-2850 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected at slightly higher wavenumbers, typically between 3100-3000 cm⁻¹. orgchemboulder.com
The presence of the three methoxy groups on the benzene (B151609) ring will give rise to strong C-O stretching bands in the fingerprint region, likely around 1250-1000 cm⁻¹. The C-O stretching of the secondary alcohol would also contribute to absorption in this region. Furthermore, the aromatic ring itself will produce characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. pressbooks.pub The substitution pattern on the benzene ring can also influence the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. orgchemboulder.com
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Alcohol) | 3600-3200 (broad) | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 2960-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-O (Ether and Alcohol) | 1250-1000 | Stretching |
| Aromatic C-H | 900-675 | Out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the trimethoxyphenyl group in the target molecule. The benzene ring and its methoxy substituents constitute the primary chromophore in this compound.
Aromatic compounds typically exhibit multiple absorption bands in the UV region. For benzene, these are often referred to as the E1, E2, and B bands. The presence of the three methoxy groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorptions. libretexts.org It is predicted that this compound will show a strong absorption band (E2-band) around 220-240 nm and a weaker, fine-structured band (B-band) in the 260-290 nm region, arising from π → π* electronic transitions within the aromatic ring. The exact position and intensity of these bands are influenced by the solvent polarity.
| Predicted λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~220-240 | π → π* (E2-band) | Trimethoxyphenyl group |
| ~260-290 | π → π* (B-band) | Trimethoxyphenyl group |
Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures, such as biological samples containing a parent drug and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including polar and non-volatile substances. nih.govnih.gov This makes it particularly well-suited for the analysis of this compound and its potential hydroxylated and conjugated metabolites in biological matrices. researchgate.netepa.gov
In a typical LC-MS analysis, the sample would be separated using a reversed-phase high-performance liquid chromatography (HPLC) column. The mobile phase would likely consist of a gradient of water and an organic solvent, such as acetonitrile or methanol (B129727), with a small amount of an acid (e.g., formic acid) to improve ionization. The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and detected. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, providing structural information for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of the polar hydroxyl group, this compound would likely require derivatization prior to GC-MS analysis to increase its volatility and thermal stability. mdpi.comnih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for compounds containing hydroxyl groups. nih.gov
The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. Upon elution, the components are introduced into the mass spectrometer, typically ionized by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (or a peak corresponding to the derivatized molecule) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a fingerprint for the compound.
For this compound, key fragmentation pathways would likely involve cleavage of the C-C bond adjacent to the oxygen atom of the secondary alcohol, as well as fragmentation of the trimethoxyphenyl moiety. The mass spectrum of the underivatized compound, if analyzed by a direct-inlet probe, would be expected to show a weak or absent molecular ion peak due to the instability of alcohols in the ion source. libretexts.org Characteristic fragments would likely include ions corresponding to the loss of water and cleavage of the butyl side chain. The fragmentation of the silylated derivative would be expected to produce a prominent ion corresponding to the trimethylsilyl group and fragments arising from the cleavage of the derivatized side chain.
| Technique | Sample Preparation | Typical Application | Expected Key Findings |
|---|---|---|---|
| LC-MS | Minimal, extraction from matrix | Analysis of parent compound and polar metabolites (e.g., hydroxylated, glucuronidated) in biological fluids | Retention times, accurate mass of parent and metabolites, MS/MS fragmentation patterns for structural elucidation |
| GC-MS | Derivatization (e.g., silylation) of the hydroxyl group | Analysis of the parent compound and less polar metabolites | Retention times of derivatized compounds, characteristic mass spectral fragmentation patterns for identification |
Future Directions and Unaddressed Research Gaps for 4 2,3,4 Trimethoxyphenyl Butan 2 Ol
Opportunities for Further Elucidation of Undiscovered Biological Mechanisms
Currently, there is a significant gap in the scientific literature regarding the specific biological effects of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol. While various trimethoxyphenyl-based analogues have demonstrated a range of biological activities, including anticancer properties, the specific interactions of this butanol derivative with biological systems are yet to be explored. researchgate.netnih.govnih.gov Future research should prioritize screening this compound against a diverse array of biological targets to identify any potential therapeutic applications.
Initial investigations could focus on its potential as an anticancer agent, given that other novel trimethoxyphenyl (TMP)-based analogues have shown cytotoxic activity against cell lines like hepatocellular carcinoma (HepG2). nih.gov Mechanistic studies, such as cell cycle analysis and apoptosis assays, would be crucial to understand how this compound might exert its effects. nih.gov Furthermore, exploring its impact on other biological pathways, such as inflammatory responses or neurological functions, could reveal unexpected therapeutic avenues. The broad bioactivity of phenolic compounds suggests that this molecule could have applications in areas like antioxidant therapies or as an antimicrobial agent. lookchem.com
Exploration of Novel and Sustainable Synthetic Pathways for this compound and its Analogues
The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is a critical area for future research. While synthetic routes for related compounds like 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol from vanillylacetone have been established, specific, optimized pathways for the 2,3,4-trimethoxy substituted analogue are not well-documented. chemicalbook.com
Future synthetic strategies should focus on sustainability, employing green chemistry principles to minimize waste and energy consumption. cicenergigune.comelsapainternational.com This could involve the use of biocatalysis, leveraging enzymes to perform specific chemical transformations with high selectivity and under mild conditions. researchgate.net The exploration of one-pot multicomponent reactions, which can increase efficiency and reduce purification steps, also presents a promising avenue. researchgate.net Furthermore, developing synthetic routes that allow for the facile generation of a library of analogues with varied substitution patterns on the phenyl ring and butanol side chain would be invaluable for structure-activity relationship (SAR) studies.
Advancements in Analytical Techniques for Trace Analysis and Metabolomics Profiling
To fully understand the biological fate and potential environmental impact of this compound, the development of sensitive and specific analytical methods is essential. Currently, there are no standardized analytical protocols for the detection and quantification of this specific compound in complex matrices such as biological fluids or environmental samples.
Future research should focus on adapting and optimizing modern analytical techniques for this purpose. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a powerful tool for both quantification and structural elucidation of the parent compound and its metabolites. mdpi.com For trace analysis, techniques like solid-phase microextraction (SPME) could be employed to preconcentrate the analyte from samples, thereby increasing detection sensitivity. researchgate.netacs.org Furthermore, the application of widely targeted metabolomics could provide a comprehensive overview of the metabolic changes induced by this compound in biological systems, offering insights into its mechanism of action and potential off-target effects. nih.govnih.gov
Potential Non-Biomedical Research Applications (e.g., materials science, chemical probes)
Beyond its potential biomedical applications, this compound may possess properties that make it a valuable molecule in other scientific fields. The structural motifs present in this compound, such as the substituted aromatic ring, are found in molecules used in materials science. For example, terminal arylalkynes, which share the substituted phenyl group, are building blocks for diarylalkynes used in materials science. researchgate.net
Future research could explore the potential of this compound as a precursor or building block for the synthesis of novel polymers or organic electronic materials. Its specific substitution pattern may impart unique optical or electronic properties. Additionally, with appropriate functionalization, this molecule could be developed into a chemical probe to study specific biological processes or to label and visualize cellular components. Its relatively simple structure could allow for modifications that introduce reporter tags or reactive groups without significantly altering its core properties.
Application of Computational Chemistry and Molecular Modeling in Lead Optimization and Target Prediction
In the absence of extensive experimental data, computational chemistry and molecular modeling offer a powerful in silico approach to predict the properties and potential biological targets of this compound. These methods can guide future experimental work and accelerate the discovery process. nih.govresearchgate.net
Future computational studies should focus on several key areas. Molecular docking simulations can be used to predict the binding affinity of this compound to a wide range of protein targets, helping to prioritize experimental screening efforts. ekb.eg Quantitative Structure-Activity Relationship (QSAR) models can be developed, in conjunction with the synthesis of analogues, to understand how structural modifications influence biological activity and to design more potent and selective compounds. karazin.ua Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, which can inform the design of synthetic routes and help to explain its interactions with biological macromolecules. researchgate.net These computational approaches, when used in an integrated manner, can significantly de-risk and streamline the process of investigating this promising but understudied chemical entity.
Q & A
Q. What are the key synthetic routes for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves Grignard reactions or catalytic hydrogenation of ketone precursors. For example:
- Grignard Addition : Reacting 2,3,4-trimethoxybenzaldehyde with a suitable organomagnesium reagent (e.g., CH₃MgBr) to form the alcohol intermediate .
- Hydrogenation : Reducing 4-(2,3,4-Trimethoxyphenyl)butan-2-one using catalysts like palladium on carbon (Pd/C) under H₂ pressure .
Optimization Tips : - Temperature : Maintain 0–5°C during Grignard reactions to avoid side products.
- Solvent Choice : Use anhydrous tetrahydrofuran (THF) for Grignard steps; ethanol or methanol for hydrogenation.
- Catalyst Loading : 5–10% Pd/C for efficient reduction .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃) peaks at ~3.8–3.9 ppm and hydroxyl (-OH) signals near 1.5–2.0 ppm (solvent-dependent) .
- ¹³C NMR : Confirm aromatic carbons (100–150 ppm) and alcohol-bearing carbons (~70 ppm).
- IR Spectroscopy : Detect hydroxyl stretches (~3200–3600 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 241.2) .
Purity Threshold : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with nitro or fluoro groups) to assess impact on binding .
- Biological Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay on HeLa cells) and compare IC₅₀ values .
- Computational Analysis : Use molecular docking (AutoDock Vina) to predict interactions with tubulin or kinases, correlating with experimental IC₅₀ data .
Q. How can molecular docking and dynamics simulations be applied to study the interaction between this compound and its biological targets?
- Methodological Answer :
- Docking Workflow :
Prepare the compound’s 3D structure (Open Babel).
Select a target protein (e.g., β-tubulin PDB ID: 1SA0).
Run simulations with AutoDock Vina (grid size: 20 ų; exhaustiveness: 8) .
- MD Simulations :
- Use GROMACS to simulate binding stability (50 ns, NPT ensemble).
- Analyze hydrogen bonds (e.g., between hydroxyl group and Asp26) and RMSD values .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activities of this compound derivatives be investigated?
- Methodological Answer :
- Synthesis Reproducibility : Verify reaction conditions (e.g., purity by HPLC; residual solvents by GC) across studies .
- Biological Assay Variability :
- Compare cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., incubation time, serum concentration) .
- Test metabolites (e.g., oxidized derivatives) using LC-MS to rule out off-target effects .
- Substituent Effects : Evaluate if positional isomerism (2,3,4- vs. 3,4,5-trimethoxy) alters activity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Grignard Addition | 0–5°C, THF, 12 h | Use freshly prepared Mg reagent | |
| Catalytic Hydrogenation | 40 psi H₂, 25°C, ethanol | Pre-activate Pd/C with H₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
